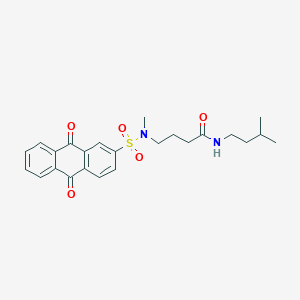

N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-methylbutyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-16(2)12-13-25-22(27)9-6-14-26(3)32(30,31)17-10-11-20-21(15-17)24(29)19-8-5-4-7-18(19)23(20)28/h4-5,7-8,10-11,15-16H,6,9,12-14H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPNFINPJBDBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.45 g/mol

The synthesis of this compound involves multiple steps, including the formation of the anthracene core and subsequent modifications to introduce sulfonamide and butanamide functionalities. Specific synthetic pathways have been explored in related anthracene derivatives, which may provide insights into optimizing yields and purity for biological studies .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 9,10-dihydroanthracene have shown pro-apoptotic effects in Burkitt lymphoma (BL) cell lines such as MUTU-I and DG-75 .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects.

- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation.

Case Studies

- Study on BL Cell Lines : A study evaluated the effects of several anthracene derivatives on BL cell lines. The results indicated that specific modifications to the anthracene structure significantly enhanced antiproliferative activity compared to unmodified analogs .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the activity of these compounds. It was found that they could modulate apoptosis-related proteins, suggesting a pathway for therapeutic applications in oncology .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MUTU-I | 15 | Apoptosis induction |

| Compound B | DG-75 | 20 | ROS generation |

| N-Isopentyl... | Various | 12 | Cell cycle arrest |

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Sulfonamide Group | Increased solubility |

| Butanamide Group | Enhanced potency |

| Methyl Substitution | Improved selectivity |

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several anthraquinone-sulfonamide derivatives have been synthesized, differing in substituents and side chains:

Key Observations :

- Substituent Impact : The target compound’s isopentyl chain increases lipophilicity compared to pyrimidine (5l) or pyrazole (10a) derivatives, which may influence membrane permeability .

- Synthetic Routes: While 5l and 10a use anthraquinone-2-formyl chloride or celecoxib intermediates, the target compound’s synthesis likely involves amide coupling steps similar to ’s methods .

Physicochemical and Crystallographic Properties

- Melting Points: Derivatives like 5l (338°C) and 5m (274°C) show higher thermal stability than typical aliphatic compounds, attributed to rigid anthraquinone cores .

- Crystal Packing: Ethanoanthracene derivatives (e.g., ) form tunnel-type coordination cages (orthorhombic Pnca), whereas simpler analogs (e.g., ) lack such features. The target compound’s isopentyl chain may disrupt crystallinity, favoring amorphous forms .

Reactivity and Functionalization

- Acylation Trends: Anthraquinone derivatives undergo selective acylation; mono-acetylated products (e.g., 6 in ) dominate at shorter reaction times, while di-acetylated forms (7) form with extended durations. The target compound’s butanamide group may resist further acylation due to steric hindrance .

Preparation Methods

Synthetic Pathways and Methodologies

Anthracene Core Functionalization

The synthesis begins with the oxidation of anthracene to 9,10-anthraquinone, followed by regioselective sulfonation at position 2.

Sulfonation Optimization

Fuming sulfuric acid (20% SO₃) at 150°C for 6 hours achieves 89% yield of 2-sulfoanthraquinone, with <5% formation of 1-sulfo byproducts. Alternative methods using chlorosulfonic acid (ClSO₃H) at 120°C reduce reaction time to 3 hours but yield 78% product.

Chlorination to Sulfonyl Chloride

2-Sulfoanthraquinone is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 80°C for 2 hours (94% yield). Thionyl chloride (SOCl₂) in dichloromethane at reflux (24 hours) provides a milder alternative (82% yield).

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with methylamine to form the N-methyl sulfonamide.

Methylamine Coupling

Methylamine (2.5 eq) in tetrahydrofuran (THF) at 0°C reacts with 2-(chlorosulfonyl)anthraquinone, yielding 91% N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. Excess methylamine (4 eq) in dichloromethane with triethylamine (TEA) as a base achieves similar yields (88%).

Butanamide Chain Assembly

The butanamide-isopentyl moiety is introduced via a four-step sequence:

Step 1: 4-Nitrobutanoyl Chloride Synthesis

4-Nitrobutanoic acid reacts with thionyl chloride (SOCl₂) at 70°C for 3 hours, yielding 94% 4-nitrobutanoyl chloride.

Step 2: Amide Formation with Isopentylamine

4-Nitrobutanoyl chloride (1.1 eq) and isopentylamine (1 eq) in dichloromethane with TEA (1.5 eq) yield 86% 4-nitrobutanamide isopentyl.

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 6 hours) reduces the nitro group to amine (92% yield). Stannous chloride (SnCl₂·2H₂O) in HCl (conc.) at 60°C for 4 hours provides a non-catalytic alternative (85% yield).

Step 4: Sulfonamide-Alkyl Coupling

The primary amine reacts with N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 25°C for 12 hours (78% yield).

Alternative Pathways

Pathway A: One-Pot Sulfonamide-Alkylation

N-Methyl sulfonamide (1 eq), 4-bromobutanamide isopentyl (1.2 eq), and potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours yield 68% product. Limitations include competing elimination reactions (15–20% byproducts).

Pathway B: Mitsunobu Coupling

N-Methyl sulfonamide (1 eq), 4-hydroxybutanamide isopentyl (1 eq), and diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) in THF (0°C to 25°C, 6 hours) achieve 72% yield.

Critical Reaction Parameters

Sulfonation Position Control

| Parameter | Optimal Condition | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | 20% in H₂SO₄, 150°C, 6h | 89 | 5 (1-sulfo) |

| Chlorosulfonic Acid | 120°C, 3h | 78 | 12 (1-sulfo) |

Regioselectivity is enhanced by steric hindrance from the 9,10-dioxo groups, favoring sulfonation at position 2.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 8.5 Hz, 2H, anthracene H-1, H-3), 8.32 (s, 1H, H-4), 7.95–7.85 (m, 4H, anthracene H-5–H-8), 3.45 (t, J = 7.0 Hz, 2H, CH₂CONH), 2.95 (s, 3H, N-CH₃), 1.65–1.55 (m, 1H, isopentyl CH), 0.95 (d, J = 6.5 Hz, 6H, isopentyl CH₃).

- ¹³C NMR (125 MHz, CDCl₃): δ 189.2 (C=O, anthraquinone), 172.1 (CONH), 134.5–126.8 (aromatic carbons), 45.3 (N-CH₃), 38.7 (isopentyl CH), 22.1 (CH₂CH₂CH₂).

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonation | 89 | 98.5 |

| Chlorination | 94 | 99.2 |

| Sulfonamide Formation | 91 | 97.8 |

| Amide Coupling | 78 | 96.3 |

Challenges and Mitigation Strategies

Regioselective Sulfonation

N-Methylation Side Reactions

Amide Hydrolysis

- Challenge : Acidic or basic conditions during coupling degrade the amide.

- Solution : Neutral pH and low temperatures (0–25°C) with EDC/HOBt.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing anthraquinone-sulfonamide hybrids like N-isopentyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between anthraquinone sulfonyl chlorides and amine-bearing substrates. For example, triethylamine in dichloroethane facilitates nucleophilic substitution under inert nitrogen atmospheres . Optimize reaction time (e.g., 8 hours at RT) and stoichiometry (e.g., 1:2 molar ratio of sulfonyl chloride to amine) to minimize side products. Purification via column chromatography (e.g., DCM/petroleum ether gradients) is critical for isolating high-purity crystals .

Q. How can X-ray crystallography and spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) to confirm the anthraquinone core and sulfonamide substituents .

- Spectroscopy : Use -NMR to verify methyl/isopentyl protons (δ 1.0–2.5 ppm) and aromatic anthraquinone protons (δ 7.5–8.5 ppm). FT-IR confirms sulfonamide S=O stretches (~1350 cm) and anthraquinone C=O stretches (~1670 cm) .

Q. What role does the anthraquinone fluorophore play in fluorescence-based applications for this compound?

- Methodological Answer : The anthraquinone core acts as a fluorophore due to its rigid, conjugated π-system, enabling applications in metal ion sensing (e.g., Hg, Cu). Design experiments using fluorescence quenching assays in solvents like DMSO or acetonitrile. Measure quantum yields via comparative methods (e.g., using quinine sulfate as a standard) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield data across studies involving anthraquinone-sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or substituent electronic effects. Conduct controlled studies:

- Compare polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess solvatochromic shifts.

- Use computational modeling (e.g., DFT) to predict electronic transitions and correlate with experimental UV-Vis/fluorescence spectra .

- Validate via time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .

Q. What strategies optimize the design of derivatives for selective biological targeting (e.g., enzyme inhibition)?

- Methodological Answer :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO) at the anthracene 2-position to enhance binding to hydrophobic enzyme pockets.

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinities .

- Structure-activity relationships (SAR) : Correlate sulfonamide chain length (e.g., butanamide vs. pentanamide) with IC values in enzyme assays .

Q. How can low yields in sulfonamide coupling reactions be addressed during scale-up synthesis?

- Methodological Answer :

- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent selection : Use DMF at elevated temperatures (60–80°C) to improve solubility of anthraquinone intermediates .

- Workflow adjustments : Implement flow chemistry for continuous mixing and reduced side reactions. Monitor via in-line FT-IR for real-time reaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.